molecular formula C7H6Cl2O3S B186473 2,6-Dichloro-4-(methylsulfonyl)phenol CAS No. 20951-05-7

2,6-Dichloro-4-(methylsulfonyl)phenol

Cat. No. B186473
CAS RN: 20951-05-7
M. Wt: 241.09 g/mol
InChI Key: CTBGNTCBLZAIRI-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(methylsulfonyl)phenol is a chemical compound with the molecular formula C7H6Cl2O3S . It is a derivative of phenol, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(methylsulfonyl)phenol consists of a phenol ring with two chlorine atoms and one methylsulfonyl group attached to it . The InChI code for this compound is 1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-4-(methylsulfonyl)phenol is 241.09 g/mol . It has a boiling point of 223-224 degrees Celsius . The compound has a topological polar surface area of 62.8 Ų and a complexity of 260 .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Phenolic compounds, including derivatives similar to 2,6-Dichloro-4-(methylsulfonyl)phenol, are widely studied for their antioxidant properties. The ABTS/PP decolorization assay is a prominent method to assess antioxidant capacity, revealing two principal reaction pathways for phenolic antioxidants: coupling adduct formation with ABTS•+ and oxidation without coupling. These insights are crucial for understanding the antioxidant mechanisms and their applications in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, a compound related to 2,6-Dichloro-4-(methylsulfonyl)phenol, showcases the applicability of phenolic compounds in detecting various analytes. These chemosensors exhibit high selectivity and sensitivity for metal ions, anions, and neutral molecules, demonstrating the potential of phenolic-based compounds in environmental monitoring and analytical chemistry (Roy, 2021).

Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants, akin to 2,6-Dichloro-4-(methylsulfonyl)phenol, have been the subject of numerous studies regarding their environmental presence, human exposure, and potential toxicity. These studies highlight the widespread detection of such compounds in various environmental matrices and their implications for human health, underscoring the importance of researching novel, less toxic, and environmentally friendly phenolic antioxidants (Liu & Mabury, 2020).

Synthetic and Purification Approaches

The synthesis and purification of dihydroxydiphenylsulfone, a derivative of phenolic compounds, have been reviewed to identify the most efficient and industrially applicable methods. This research serves as a foundation for producing phenolic derivatives with potential applications in various industrial sectors, including pharmaceuticals and advanced materials (Qiu Ming-yan, 2005).

Bioactivities of Phenolic Compounds

Phenolic acids, including chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. These compounds, due to their significant health-promoting properties, are being increasingly utilized in the food, pharmaceutical, and nutraceutical industries, highlighting the potential of phenolic compounds in enhancing human health and disease prevention (Naveed et al., 2018).

Safety And Hazards

Safety data sheets suggest that fine dust dispersed in air may ignite and thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,6-dichloro-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBGNTCBLZAIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352867
Record name 2,6-dichloro-4-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(methylsulfonyl)phenol

CAS RN

20951-05-7
Record name 2,6-dichloro-4-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-(methylsulfonyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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